rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride
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Overview
Description
rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic pathways.
Comparison with Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Comparison: Compared to these similar compounds, rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide hydrochloride is unique due to its specific structural features, such as the presence of an amino group and the propanamide backbone. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11Cl3N2O |
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Molecular Weight |
269.6 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H10Cl2N2O.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H2,13,14);1H/t8-;/m1./s1 |
InChI Key |
MBEHKGGMDVAGKX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)N)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)N)N.Cl |
Origin of Product |
United States |
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